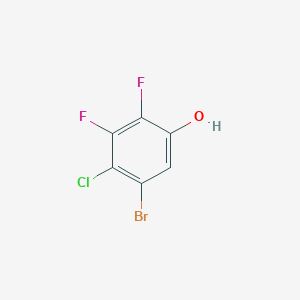
1,5-Dibromo-2-iodo-3-(trifluoromethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dibromo-2-iodotrifluoromethoxybenzene is an organic compound with the molecular formula C7H2Br2F3IO and a molecular weight of 445.80 g/mol . This compound is characterized by the presence of bromine, iodine, and trifluoromethoxy groups attached to a benzene ring, making it a valuable building block in organic synthesis and various research applications .
Vorbereitungsmethoden
The synthesis of 3,5-Dibromo-2-iodotrifluoromethoxybenzene typically involves multi-step organic reactions. One common method includes the bromination and iodination of a trifluoromethoxybenzene precursor under controlled conditions. The reaction conditions often involve the use of bromine and iodine reagents in the presence of catalysts or under specific temperature and pressure settings . Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity .
Analyse Chemischer Reaktionen
3,5-Dibromo-2-iodotrifluoromethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3,5-Dibromo-2-iodotrifluoromethoxybenzene is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biochemical pathways and as a probe in molecular biology experiments.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3,5-Dibromo-2-iodotrifluoromethoxybenzene involves its interaction with molecular targets through its functional groups. The bromine, iodine, and trifluoromethoxy groups can form various interactions, such as hydrogen bonding, halogen bonding, and van der Waals forces, with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
3,5-Dibromo-2-iodotrifluoromethoxybenzene can be compared with other halogenated benzene derivatives, such as:
2,5-Dibromo-3,4-difluorothiophene: Another halogenated compound with similar applications in organic synthesis and research.
3,5-Dibromo-2-iodophenol: A compound with similar halogenation but different functional groups, leading to distinct reactivity and applications.
The uniqueness of 3,5-Dibromo-2-iodotrifluoromethoxybenzene lies in its trifluoromethoxy group, which imparts unique electronic and steric properties, making it valuable in specific synthetic and research applications.
Eigenschaften
CAS-Nummer |
1000578-23-3 |
|---|---|
Molekularformel |
C7H2Br2F3IO |
Molekulargewicht |
445.80 g/mol |
IUPAC-Name |
1,5-dibromo-2-iodo-3-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C7H2Br2F3IO/c8-3-1-4(9)6(13)5(2-3)14-7(10,11)12/h1-2H |
InChI-Schlüssel |
WZGLRXSAYIDYOB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1OC(F)(F)F)I)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 5-azaspiro[2.5]octane-1-carboxylate](/img/structure/B12097268.png)
![N-[9-[6-(hydroxymethyl)morpholin-2-yl]purin-6-yl]benzamide](/img/structure/B12097270.png)



![Tert-butyl 6-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B12097301.png)
![Adenosine 5'-(tetrahydrogen triphosphate), P''-[1-(2-nitrophenyl)ethyl]ester, disodium salt](/img/structure/B12097306.png)
![6-Bromo-8-chloroimidazo[1,2-a]pyrazin-3-amine](/img/structure/B12097317.png)
![trimethyl-(9,9,18,18-tetrahexyl-15-trimethylstannyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl)stannane](/img/structure/B12097324.png)





